molecular formula C10H9NO B1350727 4-Methoxyisoquinoline CAS No. 36034-54-5

4-Methoxyisoquinoline

Cat. No. B1350727
CAS RN: 36034-54-5
M. Wt: 159.18 g/mol
InChI Key: YZGFLHYYILUCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyisoquinoline (4-MIQ) is a naturally occurring alkaloid found in a range of plants, including opium poppy, periwinkle, and cinchona. It is a derivative of isoquinoline and has a wide range of applications in the scientific and medical fields. In particular, 4-MIQ has been studied for its potential as a therapeutic agent for a variety of diseases.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Aminoquinones Derived from 4-Methoxyisoquinoline : The synthesis of 4-methoxycarbonyl-3-methylisoquinolinequinone and its derivatives demonstrated significant cytotoxic activity against several human tumor cell lines, including gastric adenocarcinoma, lung, bladder carcinoma, and leukemia cells. Notably, 7-Amino-6-bromoisoquinoline-5,8-quinone showed promising activity against these cancer cell lines (Delgado et al., 2012).

  • Estrogen Receptor Affinic Cytostatic Agents : Methoxysubstituted dihydro-indoloisoquinolines demonstrated cytostatic activity in vitro. The tetramethoxy derivative was particularly active against leukemia cells, while compounds with two methoxy groups were more potent against mammary tumor cells (Ambros et al., 1988).

Cytotoxicity and Antitumor Properties

  • Compound from Scolopendra subspinipes mutilans : A new isoquinoline compound derived from this source showed moderate cytotoxicity against esophageal squamous cancer cells but low toxicity against normal cells. It also inhibited cell migration in human umbilical vein endothelial cells (Guo et al., 2017).

  • Benzo[c][1,8]naphthyridinones Synthesis : This research focused on the reaction of 1-methoxyisoquinolin-3-amine for synthesizing specific compounds, demonstrating the chemical versatility of this compound (Deady, 1984).

Other Potential Applications

  • N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine : A compound related to this compound, showed potent apoptosis-inducing properties and high efficacy in breast and other cancer models, with excellent blood-brain barrier penetration (Sirisoma et al., 2009).

  • Sponge Haliclona Species**: Isoquinoline alkaloids isolated from this marine sponge, including derivatives of this compound, demonstrated significant cytotoxicity against melanoma and ovarian human tumor cell lines. Mimosamycin, one of the isolated compounds, was identified as the principal cytotoxin (Rashid et al., 2001).
  • Synthesis of 4-(1-Alkenyl)isoquinolines : The study demonstrated the preparation of 4-(1-alkenyl)-3-arylisoquinolines through Pd(II)-catalyzed cyclization. The introduction of an o-methoxy group on the arylaldimine improved the yield of isoquinoline products, indicating the relevance of this compound in this synthetic process (Huang & Larock, 2003).

  • Antibacterial and Antifungal Properties : Isoquinoline alkaloids from Litsea cubeba, including methoxyisoquinoline derivatives, showed antimicrobial activity against bacteria like S. aureus and fungi. Some compounds exhibited significant cytotoxicity against tumor cell lines (Zhang et al., 2012).

Safety and Hazards

In terms of safety, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4-Methoxyisoquinoline . Personal protective equipment and chemical impermeable gloves should be worn .

Biochemical Analysis

Biochemical Properties

4-Methoxyisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific isoform of cytochrome P450 involved. Additionally, this compound has been shown to bind to certain receptors, modulating their signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been reported to exhibit cytotoxic effects on various cancer cell lines, including esophageal squamous cancer cells . This cytotoxicity is mediated through the induction of apoptosis and inhibition of cell proliferation. Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . It also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA and RNA, interfering with their normal function and leading to the inhibition of transcription and translation . Additionally, this compound has been shown to inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and repair . This inhibition results in the accumulation of DNA damage and ultimately induces cell death. The compound also modulates the activity of various kinases and phosphatases, altering the phosphorylation status of key signaling proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other reactive species.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and can effectively inhibit tumor growth in xenograft models . At higher doses, this compound can cause significant toxicity, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical cellular components and the induction of oxidative stress.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The compound’s metabolism can also affect the levels of other metabolites, influencing overall metabolic flux and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, but it also interacts with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, this compound has been found to accumulate in the mitochondria, where it can exert its cytotoxic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been shown to localize to the nucleus, where it can interact with DNA and RNA . Additionally, it can be found in the cytoplasm and mitochondria, affecting various cellular processes . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles and compartments .

properties

IUPAC Name

4-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGFLHYYILUCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396379
Record name 4-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36034-54-5
Record name 4-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyisoquinoline
Reactant of Route 2
4-Methoxyisoquinoline
Reactant of Route 3
Reactant of Route 3
4-Methoxyisoquinoline
Reactant of Route 4
Reactant of Route 4
4-Methoxyisoquinoline
Reactant of Route 5
4-Methoxyisoquinoline
Reactant of Route 6
Reactant of Route 6
4-Methoxyisoquinoline

Q & A

Q1: What is the significance of the isoquinoline structure in relation to the observed anticancer activity?

A: The research indicates that the oxidation state of the isoquinoline ring plays a crucial role in its cytotoxic activity. Specifically, oxidation at the C(1), C(4), and C(5) positions appears to enhance cytotoxicity []. 1,5-Dihydroxy-4-methoxyisoquinoline possesses hydroxyl groups at C(1) and C(5) and a methoxy group at C(4), which likely contributes to its observed anticancer properties. Further modifications of this structure could potentially lead to even more potent anticancer agents.

Q2: How does 1,5-dihydroxy-4-methoxyisoquinoline affect cancer cells differently from normal cells?

A: While the exact mechanism of action remains under investigation, the research demonstrates that 1,5-dihydroxy-4-methoxyisoquinoline exhibits selective cytotoxicity. It effectively inhibits the growth of five esophageal squamous cancer cell lines with IC50 values ranging from 13 to 26 μM []. Importantly, the compound showed low cytotoxicity towards normal human esophageal epithelial cells, highlighting its potential for targeted cancer therapy with reduced side effects.

Q3: Beyond cytotoxicity, does 1,5-dihydroxy-4-methoxyisoquinoline exhibit other anti-cancer properties?

A: Yes, the research reveals that 1,5-dihydroxy-4-methoxyisoquinoline potently inhibits cell migration in human umbilical vein endothelial cells (HUVECs) []. At a concentration of 13 μM, the compound achieved an inhibition rate exceeding 50%. This anti-migratory effect suggests that 1,5-dihydroxy-4-methoxyisoquinoline might also hinder cancer cell metastasis, a critical aspect of cancer progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.